

# **Application Notes and Protocols: In Vivo Imaging of Aplaviroc Target Engagement**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Aplaviroc** (GW873140) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] CCR5 is a member of the G protein-coupled receptor (GPCR) superfamily and is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5] By binding to CCR5, **Aplaviroc** allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication.[3] Although the clinical development of **Aplaviroc** was discontinued due to concerns of hepatotoxicity, the methodology for assessing its target engagement in vivo remains a valuable reference for the development of other CCR5 antagonists and antiviral therapies.[1][2]

These application notes provide detailed protocols for assessing the target engagement of **Aplaviroc** in vivo using positron emission tomography (PET) imaging and a supporting ex vivo flow cytometry-based receptor occupancy assay. While specific in vivo imaging studies for **Aplaviroc** have not been published, the following protocols are based on established methodologies for imaging GPCRs and determining receptor occupancy of therapeutic drugs.

# **Signaling Pathway**

The binding of natural chemokine ligands, such as RANTES (CCL5), MIP-1 $\alpha$  (CCL3), and MIP-1 $\beta$  (CCL4), to CCR5 initiates a conformational change in the receptor, leading to the activation



of intracellular signaling cascades.[6][7] This process is mediated by the coupling of heterotrimeric G proteins, primarily of the Gαi subtype.[6] Dissociation of the G protein subunits triggers downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogenactivated protein kinase (MAPK) pathways, which are crucial for chemotaxis and inflammatory responses.[5][6] **Aplaviroc**, as an antagonist, binds to a transmembrane pocket of CCR5, stabilizing an inactive conformation of the receptor and preventing the binding of both chemokines and HIV-1 gp120, thus inhibiting downstream signaling and viral entry.



Click to download full resolution via product page

CCR5 signaling pathway and **Aplaviroc**'s mechanism of action.

# **Quantitative Data Summary**

The following tables summarize key quantitative data for **Aplaviroc** from in vitro and clinical studies, as well as hypothetical data for the proposed in vivo PET imaging study.

Table 1: In Vitro Activity and Receptor Occupancy of Aplaviroc

| Parameter                      | Value                           | Cell Type/Assay            | Reference |
|--------------------------------|---------------------------------|----------------------------|-----------|
| HIV-1 IC50                     | 0.2 - 0.6 nM                    | R5-tropic HIV-1 isolates   | [3]       |
| CCR5 Binding Affinity (Ki)     | High-affinity<br>(subnanomolar) | Human CCR5                 | [1]       |
| In Vitro Receptor<br>Occupancy | Concentration-<br>dependent     | Flow cytometry-based assay | [8]       |



Table 2: Clinical Receptor Occupancy of **Aplaviroc** 

| Dosing         | Time to >98%<br>Occupancy | Time to 50%<br>Occupancy<br>(Washout) | Subject<br>Population                        | Reference |
|----------------|---------------------------|---------------------------------------|----------------------------------------------|-----------|
| Multiple Doses | 2 - 3 hours post-<br>dose | >100 hours                            | HIV-positive and<br>HIV-negative<br>subjects | [8]       |

Table 3: Hypothetical In Vivo PET Imaging Data for [18F]Aplaviroc

| Treatment Group      | Brain Region              | Binding Potential<br>(BPND) | Receptor<br>Occupancy (%) |
|----------------------|---------------------------|-----------------------------|---------------------------|
| Vehicle              | CCR5-rich region          | 2.5 ± 0.3                   | 0 (Baseline)              |
| Vehicle              | Cerebellum<br>(Reference) | 0.1 ± 0.05                  | -                         |
| Aplaviroc (1 mg/kg)  | CCR5-rich region          | 1.5 ± 0.2                   | 40                        |
| Aplaviroc (10 mg/kg) | CCR5-rich region          | 0.5 ± 0.1                   | 80                        |

# Experimental Protocols Radiolabeling of Aplaviroc with Fluorine-18 for PET Imaging

This protocol describes a hypothetical method for radiolabeling **Aplaviroc** with Fluorine-18 ([18F]), a common positron-emitting radionuclide with a half-life of 109.8 minutes, making it suitable for PET imaging studies.[9][10][11]

#### Materials:

 Aplaviroc precursor (e.g., a derivative with a suitable leaving group for nucleophilic substitution)



- [18F]Fluoride (produced from a cyclotron)
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous acetonitrile
- HPLC purification system
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Sterile water for injection
- Ethanol

#### Procedure:

- [18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride from the cyclotron target is passed through an anion exchange column to trap the [18F]F<sup>-</sup>. The trapped [18F]F<sup>-</sup> is then eluted with a solution of K<sub>2</sub>CO<sub>3</sub> and K<sub>2</sub>C2 in acetonitrile/water.
- Azeotropic Drying: The eluted [18F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to remove water, which would inhibit the nucleophilic substitution reaction.
- Radiolabeling Reaction: The **Aplaviroc** precursor, dissolved in a suitable anhydrous solvent (e.g., DMSO or acetonitrile), is added to the dried [18F]fluoride/K222 complex. The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the leaving group with [18F]fluoride.
- Purification: The reaction mixture is quenched and purified using semi-preparative HPLC to separate [18F]Aplaviroc from unreacted precursor and other byproducts. The fraction corresponding to [18F]Aplaviroc is collected.
- Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the [18F]**Aplaviroc**. The cartridge is washed with sterile water to remove any remaining HPLC solvent. The final product is eluted from the cartridge with a



small volume of ethanol and then diluted with sterile saline for injection to achieve the desired concentration and a physiologically acceptable ethanol concentration.

Quality Control: The final product is tested for radiochemical purity (by analytical HPLC),
 specific activity, pH, and sterility before administration.

## In Vivo PET Imaging for CCR5 Receptor Occupancy

This protocol outlines a procedure for conducting a PET imaging study in a preclinical model (e.g., non-human primate or a humanized mouse model expressing human CCR5) to determine the receptor occupancy of **Aplaviroc**.

#### **Animal Preparation:**

- Animals should be fasted for 4-6 hours before the PET scan to reduce blood glucose levels, which can interfere with some imaging studies, although for receptor studies this is less critical than for [18F]FDG studies.[12][13]
- Anesthesia is induced and maintained throughout the imaging procedure (e.g., with isoflurane) to prevent movement artifacts.[14] Body temperature should be monitored and maintained.

#### **Experimental Workflow:**

- Baseline Scan: A baseline PET scan is performed on each animal before the administration of Aplaviroc.
  - A bolus of [18F]Aplaviroc is administered intravenously.
  - Dynamic PET data are acquired for 60-90 minutes.
- Aplaviroc Administration: After the baseline scan, a single dose of non-radiolabeled
   Aplaviroc is administered to the animal at the desired dose level.
- Occupancy Scan: At the time of expected peak receptor occupancy by Aplaviroc, a second PET scan is performed following the same procedure as the baseline scan, including the administration of [18F]Aplaviroc.

## Methodological & Application





- · Image Reconstruction and Analysis:
  - PET data are reconstructed, correcting for attenuation and scatter.
  - The reconstructed images are co-registered with an anatomical image (e.g., MRI or CT) for region-of-interest (ROI) analysis.
  - Time-activity curves (TACs) are generated for CCR5-rich regions and a reference region (an area with negligible CCR5 expression, like the cerebellum).
  - The binding potential (BPND), a measure of the density of available receptors, is calculated for the baseline and post-drug scans.
  - Receptor occupancy (RO) is calculated using the following formula: RO (%) =
     [(BPND\_baseline BPND\_post-drug) / BPND\_baseline] x 100





Click to download full resolution via product page

Experimental workflow for in vivo PET imaging of receptor occupancy.



# Ex Vivo Flow Cytometry-Based CCR5 Receptor Occupancy Assay

This protocol is adapted from the method used in clinical studies of **Aplaviroc** and serves as a valuable tool for validating and complementing in vivo imaging data.[8] It measures the percentage of CCR5 receptors on the surface of peripheral blood mononuclear cells (PBMCs) that are occupied by **Aplaviroc**.

#### Materials:

- Whole blood or isolated PBMCs
- Phycoerythrin (PE)-conjugated anti-CCR5 monoclonal antibody (mAb) that competes with Aplaviroc for binding (e.g., clone 2D7)
- A non-competing, allophycocyanin (APC)-conjugated anti-CCR5 mAb to measure total CCR5 expression
- Anti-CD4 and Anti-CD3 antibodies to gate on CD4+ T-cells
- FACS buffer (e.g., PBS with 1% BSA)
- Fixable viability dye
- Flow cytometer

#### Procedure:

- Sample Collection: Collect whole blood samples at baseline (pre-dose) and at various time points after Aplaviroc administration.
- Cell Staining for Free Receptors:
  - Aliquot whole blood or PBMCs into FACS tubes.
  - Add the PE-conjugated competing anti-CCR5 mAb.



- Incubate for 30 minutes at 4°C in the dark. This antibody will only bind to CCR5 receptors that are not occupied by **Aplaviroc**.
- Cell Staining for Total Receptors and Cell Surface Markers:
  - In a separate set of tubes, add the APC-conjugated non-competing anti-CCR5 mAb along with anti-CD4 and anti-CD3 antibodies.
  - Incubate as above.
- Lysis and Washing: If using whole blood, lyse red blood cells using a lysis buffer. Wash the cells with FACS buffer.
- Viability Staining: Resuspend cells in buffer containing a fixable viability dye to exclude dead cells from the analysis.
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on the CD3+CD4+ T-cell population.
  - Determine the mean fluorescence intensity (MFI) of the PE signal (free receptors) and the APC signal (total receptors) within the CD4+ T-cell gate.
- Calculation of Receptor Occupancy:
  - Calculate the percentage of free receptors at each time point relative to the baseline (predose) sample.
  - Receptor Occupancy (RO) is calculated as: RO (%) = [1 (MFIPE\_post-dose / MFIPE\_baseline)] x 100





Click to download full resolution via product page

Workflow for the flow cytometry-based receptor occupancy assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) PMC [pmc.ncbi.nlm.nih.gov]
- 2. aplaviroc | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Positron emission tomography (PET) imaging with 18F-based radiotracers PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guideline proposal for mice preparation and care in 18F-FDG PET imaging PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. SOP/Guidlines for Animal PET/CT Imaging Studies Biomedical Research Imaging Center [med.unc.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Imaging of Aplaviroc Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606186#in-vivo-imaging-of-aplaviroc-target-engagement]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com